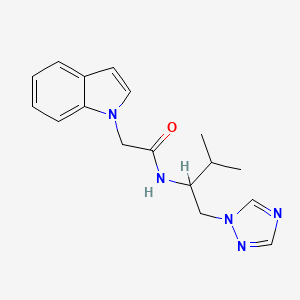

2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide

Description

2-(1H-Indol-1-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide is a heterocyclic compound featuring an indole core linked to a 1,2,4-triazole moiety via an acetamide bridge. The indole group is known for its role in bioactivity, particularly in antimicrobial and anticancer agents, while the 1,2,4-triazole ring enhances metabolic stability and binding affinity in medicinal chemistry . The compound’s branched alkyl chain (3-methylbutan-2-yl) may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name |

2-indol-1-yl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O/c1-13(2)15(9-22-12-18-11-19-22)20-17(23)10-21-8-7-14-5-3-4-6-16(14)21/h3-8,11-13,15H,9-10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYFAXVFQMJNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving an azide and an alkyne, often catalyzed by copper (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

Coupling of the Indole and Triazole Moieties: The final step involves coupling the indole and triazole moieties through an acetamide linkage. This can be achieved using standard amide bond formation techniques, such as the reaction of an amine with an acyl chloride or an activated ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Indoxyl derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Bioactivity

The target compound shares structural homology with several acetamide-based heterocycles, differing primarily in substituents and core heterocycles. Key comparisons include:

Key Observations :

- Heterocyclic Influence : The 1,2,4-triazole in the target compound may confer superior metabolic stability compared to 1,2,3-triazole derivatives (e.g., compound 6a), as 1,2,4-triazoles are less prone to oxidative degradation .

- Indole vs. Benzimidazole/Benzothiazole : Indole derivatives often exhibit stronger interactions with biological targets (e.g., antifungal activity via ergosterol biosynthesis inhibition) compared to benzimidazole or benzothiazole analogs .

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide is a synthetic derivative that combines the indole moiety with a triazole structure. This combination is significant due to the biological activities associated with both indoles and triazoles, which are known for their roles in medicinal chemistry, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, reviewing relevant studies and findings.

Chemical Structure

The molecular formula of the compound is , and its structural representation can be derived from its components:

- Indole ring : Contributes to various biological activities.

- Triazole ring : Known for its antifungal properties and potential in cancer therapy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The indole derivatives have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, a related indole derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 3.90 μg/mL against S. aureus, indicating potent antibacterial activity .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Indole-based compounds are frequently investigated for their ability to inhibit cancer cell proliferation. In vitro assays have shown that such compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of new compounds. Research indicates that modifications on the indole and triazole rings significantly impact their biological activities:

- Indole modifications : Substituents on the indole ring can enhance antimicrobial properties.

- Triazole modifications : The presence of specific functional groups on the triazole moiety can increase anticancer activity.

Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds:

| Compound | Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| Indole derivative A | Antibacterial | 3.90 | Effective against MRSA |

| Indole derivative B | Anticancer | <10 | Induces apoptosis in A431 cells |

| Triazole derivative C | Antifungal | 5.00 | Effective against Candida species |

These findings underscore the importance of both structural components in enhancing biological activity.

Case Studies

One notable study involved synthesizing a series of indole-triazole derivatives and evaluating their cytotoxic effects against several cancer cell lines. The results indicated that compounds with specific substitutions on the indole ring had enhanced potency against A431 and MCF7 cell lines, suggesting that strategic modifications can lead to improved therapeutic agents .

Another study focused on the antibacterial properties of these derivatives, demonstrating that certain compounds exhibited significant inhibition against resistant strains like MRSA, highlighting their potential as alternatives to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.